molecular formula C15H23NO4S2 B5219923 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide

4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide

Cat. No. B5219923
M. Wt: 345.5 g/mol
InChI Key: KLXULBIIQCNKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide (EPTT) is a synthetic organic compound that belongs to the class of sulfonyl-containing drugs. It has been widely used in scientific research for its potential therapeutic effects. EPTT is known for its ability to modulate various biological pathways, making it a promising candidate for drug development.

Mechanism of Action

4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide exerts its therapeutic effects through various mechanisms of action. One of the main mechanisms is the inhibition of protein kinases, which are enzymes involved in various cellular signaling pathways. 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been shown to inhibit several protein kinases, including Akt, ERK, and JNK. By inhibiting these enzymes, 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide can modulate various cellular processes, such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce cell migration and invasion. In inflammation-related diseases, 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In neurological disorders, 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been shown to reduce oxidative stress, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide in lab experiments is its high potency and selectivity for protein kinases. 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation is the lack of clinical data on the safety and efficacy of 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide in humans. Further studies are needed to evaluate the potential side effects and long-term effects of 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide.

Future Directions

There are several future directions for research on 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide. One area of interest is the development of 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide-based drugs for cancer and inflammation-related diseases. Another area is the investigation of the potential neuroprotective effects of 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms of 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide and its effects on various cellular pathways.

Synthesis Methods

4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide can be synthesized through a multi-step process involving the reaction of 4-ethylphenylsulfonyl chloride with N-isopropyltetrahydro-3-thiophenamine in the presence of a base. The resulting product is then oxidized to form 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide 1,1-dioxide.

Scientific Research Applications

4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation-related diseases such as arthritis and asthma have also been studied, and 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propan-2-ylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-4-12-5-7-13(8-6-12)22(19,20)15-10-21(17,18)9-14(15)16-11(2)3/h5-8,11,14-16H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXULBIIQCNKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethylphenyl)sulfonyl-1,1-dioxo-N-propan-2-ylthiolan-3-amine

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